Iomethin I-123

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

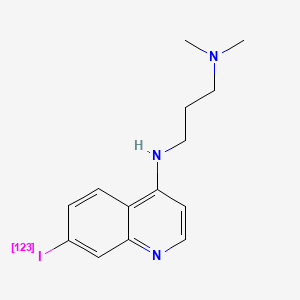

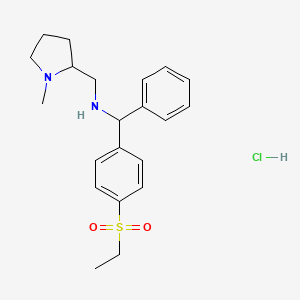

Iomethin I-123, also known as Iofetamine I-123, is a radiopharmaceutical compound used primarily in nuclear medicine for cerebral blood perfusion imaging. It is a lipid-soluble amine labeled with the radioactive isotope iodine-123. This compound is utilized in single-photon emission computed tomography (SPECT) to evaluate cerebral blood flow and diagnose conditions such as non-lacunar stroke, complex partial seizures, and early Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

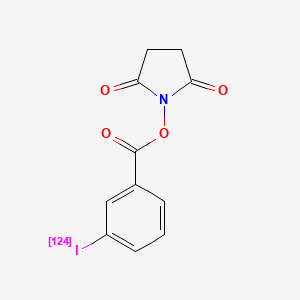

The synthesis of Iomethin I-123 involves the iodination of N-isopropylamphetamine. The precursor, N-isopropylamphetamine, undergoes an electrophilic substitution reaction with iodine-123 to form this compound. The reaction typically requires a solvent such as acetic acid and a catalyst like copper (II) sulfate to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound involves the use of a cyclotron to produce iodine-123 from xenon-124 via the nuclear reaction ({124}Xe(p,2n){123}Cs \rightarrow ^{123}Xe \rightarrow ^{123}I). The iodine-123 is then purified and used in the iodination reaction to produce this compound. The process includes steps to ensure high radiochemical purity and specific activity .

Chemical Reactions Analysis

Types of Reactions

Iomethin I-123 primarily undergoes electrophilic substitution reactions due to the presence of the iodine atom. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as iodine-123 and catalysts like copper (II) sulfate in acetic acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major product of the iodination reaction is this compound itself. Oxidation and reduction reactions can lead to the formation of various iodinated and deiodinated derivatives, respectively .

Scientific Research Applications

Iomethin I-123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tracer in radiolabeling studies to track chemical reactions and molecular interactions.

Biology: Helps in studying the distribution and kinetics of neurotransmitters in the brain.

Industry: Employed in the development of new radiopharmaceuticals and imaging agents.

Mechanism of Action

Iomethin I-123 exerts its effects by being transported into adrenergic nerve terminals via the noradrenaline uptake transporter. Once inside the nerve terminals, it is rapidly cleared from systemic circulation and accumulates in adrenergically innervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes .

Comparison with Similar Compounds

Similar Compounds

Iobenguane I-123: Used for imaging adrenergically innervated tissues, particularly in the diagnosis of pheochromocytoma and neuroblastoma.

Ioflupane I-123: Utilized for striatal dopamine transporter visualization in the evaluation of Parkinson’s disease.

Iodine-123: A general-purpose radioactive isotope used in various diagnostic imaging applications.

Uniqueness

Iomethin I-123 is unique due to its high lipophilicity, which allows it to rapidly penetrate the blood-brain barrier and provide detailed imaging of cerebral blood flow. This makes it particularly valuable in the early diagnosis and monitoring of neurological conditions .

Properties

CAS No. |

67150-99-6 |

|---|---|

Molecular Formula |

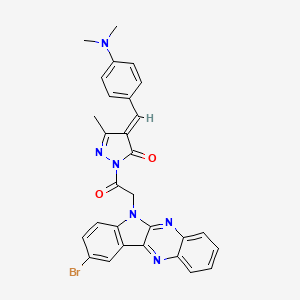

C14H18IN3 |

Molecular Weight |

351.22 g/mol |

IUPAC Name |

N-(7-(123I)iodanylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine |

InChI |

InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17)/i15-4 |

InChI Key |

XKUMTLINEKGTOG-RGEMYEQESA-N |

Isomeric SMILES |

CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)[123I] |

Canonical SMILES |

CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)

![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)